Cadinol

Descripción

Contextualization within Sesquiterpenoid Chemistry

Sesquiterpenoids are a large and diverse class of terpenes composed of three isoprene (B109036) units. foodb.cahmdb.ca They are synthesized via the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways and are often found in essential oils, contributing to the characteristic fragrances of many plants. Cadinols belong to the cadinane (B1243036) type of sesquiterpenoids, which are bicyclic compounds featuring a specific arrangement of two six-membered rings. This bicyclic core structure, along with the presence of a hydroxyl group, defines the basic chemical identity of cadinols. hmdb.caebi.ac.uknih.govnmppdb.com.ngnmppdb.com.ngnih.govchemicalbook.com

Isomeric Diversity and Stereochemical Significance

The term "Cadinol" encompasses several isomeric forms, which differ in the position of the double bond and, critically, the stereochemistry at various chiral centers and the orientation of the hydroxyl group. These stereochemical variations lead to distinct isomers, each possessing unique three-dimensional structures that can influence their physical properties, chemical reactivity, and interactions with biological targets. The primary isomers discussed in research include alpha-, gamma-, delta-, and tau-cadinol.

Alpha-cadinol (B1244880) is a cadinane sesquiterpenoid characterized by a hydroxyl group typically located at position 10 and derived from cadin-4-ene. nmppdb.com.ngnih.govchemicalbook.com It is classified as a tertiary alcohol due to the hydroxyl group being attached to a carbon atom bonded to three other carbon atoms. nmppdb.com.ngnmppdb.com.ngnih.govchemicalbook.com Alpha-cadinol has been identified in the volatile oils of various plant species. nmppdb.com.ngnih.gov Research has explored its properties, including fungicidal activity, potential hepatoprotective effects, and consideration as a candidate for addressing drug-resistant tuberculosis. nmppdb.com.ng Alpha-cadinol is also known to be an epimer of delta-cadinol. wikipedia.orgebi.ac.uk

Gamma-cadinol is another isomer belonging to the cadinane sesquiterpenoid class. nih.govnist.gov It has been reported in the essential oils of plants such as Tanacetum millefolium and Cananga odorata. nih.gov Structural studies differentiate gamma-cadinol based on the position of its double bond and the stereochemical arrangement of its atoms compared to other this compound isomers. nih.govnist.gov

Delta-cadinol is a widely studied isomer of this compound, known also by the synonym torreyol. wikipedia.orgebi.ac.uknih.gov Structurally, it is a cadinane sesquiterpenoid featuring a hydroxyl substituent at position 1. ebi.ac.uknih.gov Like alpha-cadinol, it is a tertiary alcohol. nih.govnih.gov Delta-cadinol exists in nature as two enantiomers, distinguished as (+)-δ-cadinol and (-)-δ-cadinol. wikipedia.orgebi.ac.uk The (+)-isomer was historically referred to as torreyol, while the (-)-isomer was known as albicaulol. wikipedia.orgebi.ac.uk This isomer is found in a variety of natural sources, including plants, animals, and microorganisms. wikipedia.orgebi.ac.uk Notably, (+)-δ-cadinol can be produced by the basidiomycete Boreostereum vibrans through the action of a specific enzyme, δ-cadinol synthase. ebi.ac.uk Delta-cadinol has also been identified in certain food items. foodb.ca

Tau-cadinol, also referred to as cedrelanol, is a cadinane sesquiterpenoid with a hydroxyl group at position 10, similar to alpha-cadinol, but differing in its stereochemistry. wikipedia.orgnmppdb.com.ngchemicalbook.com It is also classified as a tertiary alcohol. nmppdb.com.ngchemicalbook.com Tau-cadinol is a component of various essential oils and has been found in plants. nmppdb.com.ngchemicalbook.comontosight.ai Research into tau-cadinol has indicated potential antimicrobial and anti-inflammatory properties. chemicalbook.comontosight.ai Specific studies have demonstrated the activity of (-)-T-cadinol against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing selective activity against certain forms of the parasite in vitro. chemicalbook.comusp.brresearchgate.netfrontiersin.org Tau-cadinol can also be produced through biosynthetic engineering in organisms like Escherichia coli.

Here is a summary of some physical properties of this compound isomers:

| Property | Alpha-Cadinol | Delta-Cadinol | Tau-Cadinol |

| Molecular Formula | C₁₅H₂₆O nih.govnih.govnih.gov | C₁₅H₂₆O nih.govnih.gov | C₁₅H₂₆O nmppdb.com.ngchemicalbook.comnih.govnist.gov |

| Molecular Weight | 222.37 g/mol nih.govnih.govnih.gov | 222.37 g/mol nih.govnih.gov | 222.37 g/mol nmppdb.com.ngchemicalbook.comnih.gov |

| Physical State | Not explicitly stated in all sources, but implied solid nmppdb.com.ng | White crystalline solid wikipedia.orgebi.ac.uk | Solid nmppdb.com.ng |

| Melting Point | Not explicitly stated in all sources | Not explicitly stated in all sources | 139-140 °C nmppdb.com.ngchemicalbook.com |

| Boiling Point | Not explicitly stated in all sources | Not explicitly stated in all sources | 302.00 to 304.00 °C @ 760.00 mm Hg (Predicted) nmppdb.com.ngchemicalbook.com |

| Solubility | Not explicitly stated in all sources | Soluble in isopropyl ether and ethanol, practically insoluble in water foodb.cawikipedia.orgebi.ac.uk | Not explicitly stated in all sources |

Historical Perspective of this compound Research and Structural Determination

The investigation into cadinols has a history spanning several decades, with early research focusing on their isolation from natural sources and the determination of their chemical structures. The (+)-isomer of delta-cadinol, known as torreyol, was identified in the leaves of Torreya nucifera as early as 1922 by E. Shinozaki. wikipedia.orgebi.ac.uk Later, in 1951, the (-)-isomer of delta-cadinol, referred to as albicaulol, was isolated from Pinus albicaulis. wikipedia.orgebi.ac.uk The definitive structure of (-)-δ-cadinol was subsequently determined in 1970 by Lars Westfelt. wikipedia.orgebi.ac.uk Reviews of the literature summarize the historical progress made in determining the structures of this compound isomers, including (+)-δ-cadinol. researchgate.netresearchgate.net Advanced techniques, such as extensive PMR studies utilizing lanthanide-induced shifts, have been instrumental in establishing the configurations and conformations of various muurolol and this compound isomers. researchgate.net The characterization of these compounds has also involved the study of their mass spectrometric fragmentation patterns. researchgate.net

Overview of Major Research Domains

Research into the various isomers of this compound has uncovered a spectrum of potential biological activities. These investigations span several key domains, aiming to understand the therapeutic potential and mechanisms of action of these sesquiterpenoids.

Antimicrobial Activity: Studies have indicated that this compound isomers possess antimicrobial properties. Alpha-cadinol, for instance, has been reported to exhibit antifungal activity nmppdb.com.ng. T-Cadinol has also shown antimicrobial effects against a range of microorganisms ontosight.ai. Research on essential oils containing alpha-cadinol suggests its contribution to antifungal capacity, particularly against Candida albicans nih.gov.

Anti-inflammatory Activity: T-Cadinol has been investigated for its potential anti-inflammatory properties ontosight.ai. These studies suggest that the compound could be beneficial in the context of inflammatory conditions ontosight.ai.

Hepatoprotective Activity: Some research suggests that alpha-cadinol may have hepatoprotective properties, potentially aiding in the protection of the liver from damage or supporting its function nmppdb.com.ngwikipedia.org.

Antiparasitic Activity: T-Cadinol has demonstrated antiparasitic activity, notably against Trypanosoma cruzi, the parasite responsible for Chagas disease chemicalbook.comnih.govmedchemexpress.comfrontiersin.org. In vitro studies have shown activity against both trypomastigote and amastigote forms of the parasite nih.govmedchemexpress.com. For (-)-T-Cadinol isolated from Casearia sylvestris, IC50 values of 18.2 μM against trypomastigote forms and 15.8 μM against amastigote forms have been reported nih.govmedchemexpress.com. Mechanistic studies suggest that T-Cadinol can induce mitochondrial damage in these parasites, leading to membrane hyperpolarization and decreased levels of reactive oxygen species chemicalbook.comnih.govmedchemexpress.comfrontiersin.org.

Antioxidant Activity: In some essential oils, alpha-cadinol has been attributed with antioxidant activity nih.gov. In silico results from one study indicated that alpha-cadinol was mostly responsible for the antioxidant activity observed in Mentha longifolia essential oil nih.gov.

Calcium Antagonistic Properties: Research has explored the calcium antagonistic properties of T-Cadinol and related substances nih.gov. These studies investigate the effects of T-Cadinol on calcium channels, which are relevant to various physiological processes nih.gov.

Cancer Research: There is emerging interest in the potential anticancer effects of sesquiterpenes, including T-Cadinol ontosight.ai. However, research in this domain is still developing, and further studies are needed to fully understand the mechanisms of action and efficacy ontosight.ai.

Cardiovascular Research: Delta-cadinol has been mentioned in the context of research into the prevention and treatment of cardiovascular diseases, such as hyperlipidemia and atherosclerosis, as part of an extract from Torreya nucifera taylorandfrancis.com.

The diverse biological activities observed for different this compound isomers highlight their potential as subjects for further pharmacological and medicinal chemistry research ontosight.ai.

| This compound Isomer | Research Domain | Key Findings |

| Alpha-Cadinol | Fungicidal Activity | Reported activity against fungi. nmppdb.com.ng |

| Alpha-Cadinol | Hepatoprotective Activity | Suggested protective effects on the liver. nmppdb.com.ngwikipedia.org |

| Alpha-Cadinol | Antioxidant Activity | Attributed antioxidant activity in Mentha longifolia essential oil. nih.gov |

| T-Cadinol | Antimicrobial Activity | Exhibits activity against various microorganisms. ontosight.ai |

| T-Cadinol | Anti-inflammatory Activity | Investigated for potential benefits in inflammatory diseases. ontosight.ai |

| T-Cadinol | Antiparasitic Activity | Active against Trypanosoma cruzi (trypomastigotes and amastigotes). nih.govmedchemexpress.com |

| T-Cadinol | Calcium Antagonism | Exhibits calcium antagonistic properties. nih.gov |

| T-Cadinol | Cancer Research | Emerging interest in potential anticancer effects. ontosight.ai |

| Delta-Cadinol | Cardiovascular Research | Mentioned in research related to preventing/treating cardiovascular diseases. taylorandfrancis.com |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H26O |

|---|---|

Peso molecular |

222.37 g/mol |

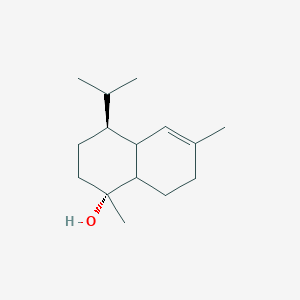

Nombre IUPAC |

(1R,4S)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13?,14?,15+/m0/s1 |

Clave InChI |

LHYHMMRYTDARSZ-VXGQWTEUSA-N |

SMILES |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

SMILES isomérico |

CC1=CC2[C@@H](CC[C@@](C2CC1)(C)O)C(C)C |

SMILES canónico |

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Sinónimos |

alpha-cadinol cadinol |

Origen del producto |

United States |

Biosynthesis and Enzymatic Pathways of Cadinol Isomers

Precursor Compounds and Metabolic Routes

Terpenoid biosynthesis in organisms proceeds via two main metabolic routes: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govmdpi.comjmb.or.kr While the MEP pathway is typically found in bacteria, cyanobacteria, green algae, and plant plastids, the MVA pathway is present in eukaryotes, archaea, and the cytoplasm of some higher plants. mdpi.comjmb.or.kr Both pathways contribute to the production of the universal five-carbon building blocks of terpenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.comjmb.or.krechelon-inc.comresearchgate.netnih.gov

Mevalonic Acid (MVA) Pathway Involvement

The MVA pathway, localized in the cytosol of eukaryotic organisms and the cytoplasm of some plants, initiates with acetyl-CoA. mdpi.comjmb.or.krresearchgate.net Through a series of enzymatic steps, acetyl-CoA is converted to mevalonate (B85504), which is subsequently phosphorylated and decarboxylated to yield IPP and DMAPP. nih.govresearchgate.net The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase, is considered a key rate-limiting step in this pathway. mdpi.comresearchgate.net The MVA pathway has been engineered in organisms like Escherichia coli to enhance the production of terpenoids, including τ-cadinol, by increasing the availability of IPP and DMAPP precursors. nih.govjmb.or.krresearchgate.net

Farnesyl Pyrophosphate (FPP) as Direct Precursor

Farnesyl pyrophosphate (FPP) is the direct 15-carbon precursor for the biosynthesis of sesquiterpenes, including the various Cadinol isomers. nih.govmdpi.comnih.govuniprot.orgrhhz.netmdpi.compeerj.com FPP is synthesized by the head-to-tail condensation of one molecule of DMAPP and two molecules of IPP, a reaction catalyzed by farnesyl diphosphate synthase (also known as farnesyl pyrophosphate synthase or FPPS). nih.govmdpi.commdpi.com Sesquiterpene synthases then utilize FPP as a substrate to generate the diverse array of sesquiterpene structures. mdpi.comnih.govmdpi.compeerj.com

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Role

IPP and DMAPP are the fundamental five-carbon isoprenoid units that serve as the building blocks for all terpenoids. mdpi.comjmb.or.krechelon-inc.comresearchgate.netnih.govuniprot.orgrhhz.net These two isomers are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govebi.ac.uk The condensation of IPP and DMAPP units, catalyzed by prenyltransferases like farnesyl diphosphate synthase (IspA in E. coli), leads to the formation of longer chain prenyl pyrophosphates, such as FPP. nih.govmdpi.commdpi.com The availability and balanced ratio of IPP and DMAPP are crucial for efficient terpenoid biosynthesis. Overexpression of IPP isomerase has been shown to improve the production of FPP and downstream sesquiterpenes like τ-cadinol in engineered microbial systems. nih.gov

This compound Synthase Enzymes (TPSs) and Their Functional Characterization

This compound isomers are synthesized from FPP by specific enzymes belonging to the terpene synthase (TPS) superfamily, specifically the sesquiterpene synthases (STSs). mdpi.comnih.govrhhz.netmdpi.compeerj.com These enzymes catalyze the cyclization and rearrangement of FPP to form the characteristic cadinane (B1243036) skeleton, followed by the addition of a hydroxyl group. mdpi.comrhhz.netresearchgate.net

Identification and Isolation of Sesquiterpene Synthases

The identification and characterization of sesquiterpene synthases responsible for this compound biosynthesis have been reported in various organisms, including plants and fungi. For instance, a τ-cadinol synthase (LaCADS) was identified and isolated from Lavandula angustifolia (lavender). nih.govuniprot.orgresearchgate.net Another τ-cadinol synthase (ZmTPS7) has been characterized in maize (Zea mays). nih.govenzyme-database.org In fungi, a δ-cadinol synthase (BvCS) has been identified in the basidiomycete Boreostereum vibrans. rhhz.netqmul.ac.uknih.govebi.ac.uk Additionally, two (+)-δ-cadinol synthases (Copu5 and Copu9) have been identified in the basidiomycete Coniophora puteana. qmul.ac.ukexpasy.orgnih.gov These enzymes are typically identified through techniques such as gene cloning, heterologous expression in suitable hosts (like E. coli or Saccharomyces cerevisiae), and functional characterization of the recombinant proteins. rhhz.netmdpi.comnih.gov

Substrate Specificity and Catalytic Mechanisms

Sesquiterpene synthases that produce this compound isomers utilize FPP as their primary substrate. nih.govmdpi.comuniprot.orgrhhz.netpeerj.com The catalytic mechanism involves the ionization of FPP, releasing diphosphate and generating a reactive farnesyl carbocation intermediate. mdpi.comrhhz.net This carbocation undergoes a series of cyclization and rearrangement reactions, guided by the specific enzyme's active site topography. mdpi.comrhhz.netnchu.edu.tw The final step in the formation of this compound isomers involves the quenching of a carbocation intermediate by a water molecule, leading to the formation of the sesquiterpene alcohol. mdpi.comrhhz.netresearchgate.netnih.gov

While FPP is the canonical substrate for sesquiterpene synthases, some studies have explored the substrate specificity of these enzymes. For example, some sesquiterpene synthases have shown activity with geranyl diphosphate (GPP), the precursor for monoterpenes, in in vitro assays, although their primary in vivo substrate is FPP. oup.comnih.gov The active sites of terpene synthases contain conserved motifs, such as the aspartate-rich DDxxD motif and the NSE/DTE motif, which are involved in binding to the metal cofactors (typically Mg²⁺) necessary for catalysis and interacting with the substrate. mdpi.compeerj.comoup.comresearchgate.netnih.gov The specific arrangement of amino acid residues within the active site dictates the cyclization pattern and the final product(s) formed by the enzyme, contributing to the structural diversity of this compound isomers. mdpi.comnih.gov

Research findings highlight the distinct product profiles of different this compound synthases. For instance, LaCADS from Lavandula angustifolia primarily produces τ-cadinol, with γ-cadinene as a minor product. nih.govuniprot.orgresearchgate.net BvCS from Boreostereum vibrans predominantly forms δ-cadinol. rhhz.netnih.gov Studies involving site-directed mutagenesis have provided insights into the specific amino acid residues that influence substrate binding, carbocation intermediates, and the final product outcome. nih.goviastate.edu

Here is a table summarizing some identified this compound synthases and their primary products:

| Enzyme Name | Source Organism | Primary Product(s) | PubChem CID (Product) | Reference |

| LaCADS | Lavandula angustifolia | τ-cadinol | 188564 | nih.govuniprot.orgresearchgate.net |

| ZmTPS7 | Zea mays | τ-cadinol | 188564 | nih.govenzyme-database.org |

| BvCS | Boreostereum vibrans | δ-cadinol | 156223 | rhhz.netnih.gov |

| Copu5 | Coniophora puteana | (+)-δ-cadinol | 156223 | nih.gov |

| Copu9 | Coniophora puteana | (+)-δ-cadinol | 156223 | nih.gov |

Stereospecificity of this compound Synthases

Terpene synthases, including this compound synthases, exhibit remarkable regiospecificity and stereospecificity, precisely controlling the cyclization and rearrangement of the acyclic FPP substrate to yield specific terpene skeletons and stereoisomers. oup.comdb-thueringen.de The active site of these enzymes plays a crucial role in guiding the reaction cascade, from the initial ionization of FPP to the final product formation, ensuring high enantiomeric excess of the resulting cadinols. db-thueringen.de

For example, studies on the δ-cadinol synthase BvCS from Boreostereum vibrans have shown its primary product to be δ-cadinol from FPP. nih.gov Similarly, τ-cadinol synthases from Lavandula angustifolia and maize have been identified, catalyzing the conversion of FPP specifically to τ-cadinol. nih.govuniprot.org

Some terpene synthases can be multiproduct enzymes, producing a mixture of sesquiterpenoids from FPP. For instance, the enzyme Mg25 from Magnolia grandiflora produces several sesquiterpenes, including δ-cadinol, with the product profile being pH-dependent. oup.comoup.com At pH 7.5, δ-cadinol is among the dominant products, while its detection decreases significantly at higher pH values. oup.comoup.com This highlights how subtle changes in the enzymatic environment can influence the stereochemical outcome and product distribution of these synthases.

Genetic Engineering and Heterologous Expression for this compound Production

Due to the often low abundance of cadinols in natural sources, genetic engineering and heterologous expression in microbial hosts have emerged as promising strategies for their sustainable production. nih.gov This involves introducing the genes encoding the necessary biosynthetic enzymes into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, to create a microbial cell factory for this compound synthesis. nih.govresearchgate.netfu-berlin.de

The process typically involves cloning the genes for FPP synthase and the specific this compound synthase responsible for the desired isomer into expression vectors. nih.govmicrobiologyjournal.org These recombinant plasmids are then introduced into the host organism. microbiologyjournal.org

Biosynthetic Pathway Elucidation in Microbial Hosts (e.g., E. coli)

Escherichia coli has been widely used as a host for the heterologous expression and elucidation of sesquiterpene biosynthetic pathways, including those for cadinols. nih.govresearchgate.netnchu.edu.twresearchgate.net By introducing genes from plants or fungi encoding terpene synthases and upstream enzymes, researchers can reconstruct and study the biosynthesis of specific this compound isomers within the bacterial system. nih.govnih.govresearchgate.net

For example, a biosynthetic pathway for τ-cadinol has been successfully established in engineered E. coli. nih.govresearchgate.net This involved introducing a heterologous hybrid MVA pathway to enhance the production of FPP, the precursor molecule. nih.govresearchgate.net The pathway typically includes genes for enzymes that convert simple carbon sources like glucose into IPP and DMAPP, and then to FPP, followed by the introduction of a τ-cadinol synthase gene. nih.govresearchgate.net

Studies have shown that E. coli can be engineered to produce specific this compound isomers, such as δ-cadinol, by expressing the corresponding synthase genes. nih.govresearchgate.net This allows for the functional characterization of these enzymes and the investigation of their substrate specificity and product profiles. nih.gov

Optimization of Enzymatic Cascades for in vitro and in vivo Synthesis

In in vivo systems like engineered E. coli, optimization strategies include balancing the expression levels of the different enzymes in the pathway, increasing the supply of the precursor FPP, and minimizing the effects of competing pathways or feedback inhibition. nih.govresearchgate.net For instance, overexpression of rate-limiting enzymes, such as IPP isomerase (IdI), has been shown to improve τ-cadinol production in engineered E. coli by increasing the availability of FPP. nih.gov Metabolic engineering approaches, such as modifying glucose metabolism and alleviating carbon catabolite repression, have also been employed to enhance sesquiterpene production, including τ-cadinol, in E. coli. nih.gov

Data from engineered E. coli strains demonstrate the impact of pathway optimization on τ-cadinol production. Initial strains with a basic heterologous MVA pathway and τ-cadinol synthase gene showed measurable production, which could be significantly increased through optimization strategies. nih.govresearchgate.net

| Engineered E. coli Strain | Optimization Strategy | τ-Cadinol Titer (mg/L) | Reference |

| Initial strain | Basic pathway | 7.2 ± 0.8 | researchgate.net |

| SY02 | Replacement of MvaS and MvaE | 24.4 ± 2.6 | researchgate.net |

| Optimized strain | Pathway optimization, IdI overexpression | 35.9 ± 4.3 | nih.gov |

| Optimized strain with two-phase system | Pathway optimization, IdI overexpression, two-phase culture | 133.5 ± 11.2 | nih.gov |

| Strain 070QA | Glycolysis regulation device | 15,200 | nih.gov |

In vitro enzymatic synthesis offers advantages such as precise control over reaction conditions and the absence of complex cellular regulation. mdpi.comnih.gov Optimizing in vitro cascades involves factors like enzyme ratios, substrate concentrations, buffer composition, pH, and temperature. mdpi.comresearchgate.net Strategies can range from experimental approaches to model-based optimizations. mdpi.com While in vitro systems allow for detailed mechanistic studies and characterization of individual enzymes, in vivo systems are often favored for large-scale production due to their self-regenerating nature and the complexity of reconstituting entire pathways in vitro. researchgate.net However, in vitro cascades can be designed for specific steps or the complete synthesis of cadinols from precursors like FPP, utilizing purified or partially purified enzymes. researchgate.net

The optimization of both in vitro and in vivo enzymatic cascades is an ongoing area of research aimed at developing efficient and sustainable bioprocesses for this compound production. mdpi.comtum.de

Advanced Methodologies for Isolation, Purification, and Structural Elucidation in Research

Extraction and Isolation Techniques for Cadinol and its Isomers

The initial step in obtaining this compound and its isomers from natural sources involves efficient extraction of these compounds from the plant matrix or other biological material. Various techniques are employed, depending on the nature of the source material and the desired yield and purity.

Solvent-Based Extraction Methods (e.g., Methanol (B129727), Hexane)

Solvent extraction is a fundamental technique widely used for isolating this compound and its isomers from plant materials. The choice of solvent is critical and depends on the polarity of the target compounds and the matrix. Common solvents include methanol and hexane (B92381).

Maceration is a frequently used solvent extraction method, where powdered plant material is soaked in a solvent or a mixture of solvents at room temperature for a specified period. For instance, dried and powdered leaves of Casearia sylvestris were extracted using methanol at room temperature to obtain a crude extract containing T-cadinol. nih.gov Similarly, maceration with solvents like hexane, dichloromethane, and methanol has been employed for extracting compounds, including alpha-cadinol (B1244880) and tau-cadinol, from plant flowers. scholarsresearchlibrary.comactascientific.com

Soxhlet extraction is another widely applied technique that allows for continuous extraction with a solvent, often resulting in higher recovery rates. Soxhlet extraction with polar solvents can improve the recovery of alpha-cadinol, although it may also co-extract undesired terpenoids. Studies have utilized Soxhlet extraction with solvents such as petroleum ether for isolating compounds from plant materials. thepharmajournal.com

Research indicates that the choice of solvent significantly impacts the yield of extracted compounds. For example, in one study on Syzygium polyanthum leaves, methanolic extract showed a higher percentage yield (6.39% ± 1.25% and 11.7%) compared to hexane extract (1.72% ± 0.83% and 0.6%) and essential oils (0.24%). herbmedpharmacol.com This highlights the importance of selecting appropriate solvents based on the target compound's properties and the plant matrix.

| Extraction Method | Solvent(s) Used | Plant Source | Target Compound(s) | Yield/Notes | Source |

| Maceration | Methanol | Casearia sylvestris | T-cadinol | Crude extract obtained | nih.gov |

| Maceration | Hexane, Dichloromethane, Methanol | Geranium sanguineum L. | Alpha-cadinol | Yields: Hexane 0.91%, DCM 4.83%, MeOH 3.14% | scholarsresearchlibrary.com |

| Maceration | Methanol, Hexane, Ethyl Acetate | Syzygium polyanthum | Alpha-cadinol | Methanol showed highest yield and antioxidant activity | herbmedpharmacol.com |

| Soxhlet Extraction | Polar solvents | Various | Alpha-cadinol | Improved recovery, potential co-extraction | |

| Soxhlet Extraction | Petroleum ether | Jatropha gossypifolia | Lignans (related) | Used for initial extraction | thepharmajournal.com |

Bioguided Fractionation Strategies

Bioguided fractionation is a powerful strategy that links chemical separation with biological activity screening. This approach allows researchers to isolate compounds with specific bioactivities from complex extracts, streamlining the purification process by focusing on the fractions that exhibit the desired effect.

In the isolation of (-)-T-cadinol from Casearia sylvestris, bioguided fractionation was employed to identify and isolate the compounds responsible for anti-Trypanosoma cruzi activity. nih.govresearchgate.net The crude methanol extract was partitioned with solvents of increasing polarity (n-hexane, CH2Cl2, EtOAc, and n-BuOH). nih.gov The n-hexane phase showed significant anti-T. cruzi activity and was therefore selected for further fractionation procedures, ultimately leading to the isolation of (-)-T-cadinol. nih.govfrontiersin.org

Bioguided fractionation has also been utilized in research to isolate antinociceptive compounds from plant root extracts. acgpubs.org This involved sequential partitioning of a methanolic extract with solvents like hexane, dichloromethane, and water-saturated n-butanol, with the most active fraction being subjected to further chromatographic purification. acgpubs.org These examples demonstrate the effectiveness of bioguided fractionation in targeting and isolating bioactive this compound isomers and other natural products from complex mixtures.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation of organic compounds. For this compound isomers, these methods provide detailed information about the molecular framework, functional groups, and stereochemistry. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and connectivity of a molecule. Both ¹H and ¹³C NMR are routinely used in the structural characterization of this compound isomers. nih.govusp.brnih.govscielo.brconicet.gov.ar

¹H NMR provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons. This helps in assigning specific proton signals to different parts of the cadinane (B1243036) skeleton and identifying functional groups like methyl and isopropyl groups, as well as vinylic and carbinolic protons. usp.br

¹³C NMR provides information about the carbon skeleton, indicating the number of different carbon atoms and their hybridization states. Characteristic signals for sp² carbons in the double bond, the carbinolic carbon bearing the hydroxyl group, and methyl carbons are observed. nih.govusp.br Comparison of obtained NMR data with reported values for known this compound isomers is crucial for identification. nih.govusp.br High-field NMR spectroscopy can yield detailed ¹H and ¹³C NMR data. nih.gov

Mass Spectrometry (MS), Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help confirm the molecular formula and provide clues about the structure. rsc.org ESI-HRMS is a particularly useful technique as it is a "soft" ionization method that typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation, allowing for accurate determination of the molecular formula based on the exact mass. nih.govusp.brresearchgate.netmdpi.com

For this compound (C₁₅H₂₆O), ESI-HRMS can show a peak corresponding to the protonated molecule at m/z 223.2071, which is consistent with the calculated mass for C₁₅H₂₇O⁺ (223.2062). nih.govusp.br GC-MS is also widely used for the analysis of essential oils containing this compound isomers, providing both retention index and mass spectral data for identification by comparison with databases. nih.govebi.ac.uknih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. chemistrytalk.org For this compound, IR spectroscopy can reveal the presence of a hydroxyl group (O-H stretch) and carbon-carbon double bonds (C=C stretch). nih.gov While specific IR data for this compound isomers were not extensively detailed in the search results, the technique is a standard part of structural characterization protocols for natural products.

Optical Rotation Determination for Enantiomeric Identification

This compound isomers, possessing chiral centers, can exist as enantiomers that rotate plane-polarized light in opposite directions. Optical rotation is a physical property that is measured using a polarimeter and is expressed as specific optical rotation ([α]). anton-paar.comyoutube.com The specific rotation is dependent on the temperature, wavelength of light, concentration of the sample, and the solvent used. anton-paar.comyoutube.com

Determining the optical rotation is essential for identifying the specific enantiomer of a this compound isomer. For example, (-)-T-cadinol exhibits a specific optical rotation of [α]²⁰D -28 (c 0.42 in CHCl₃), which is the opposite value reported for the (+)-isomer. nih.gov This difference in optical rotation confirms their enantiomeric relationship. nih.gov

Lanthanide-Induced Shift (LIS) Studies for Stereochemical Assignment

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a technique used to gain insights into the three-dimensional structure and stereochemistry of molecules. slideshare.netacs.org Lanthanide shift reagents, such as Europium or Cerium complexes, are paramagnetic compounds that coordinate to polar functional groups (like the hydroxyl group in this compound) and induce shifts in the NMR signals of nearby nuclei. slideshare.net The magnitude of the induced shift is dependent on the distance between the lanthanide ion and the nucleus, as well as the angle between the metal-ligand bond and the vector to the nucleus. slideshare.net

By analyzing the pattern and magnitude of the LIS values for different nuclei in the molecule, researchers can deduce the relative positions of atoms in space, which is crucial for assigning the stereochemistry of chiral centers and determining the conformation of the molecule. slideshare.netrsc.org LIS studies have been employed in the structural elucidation of this compound isomers to determine their configurations and conformations. researchgate.net For instance, LIS studies using Yb(fod)₃ can be used to examine the position of double bonds and the stereochemistry of molecules. uc.pt

Mechanistic Investigations of Cadinol S Biological Activities in Preclinical Models

Antimicrobial Research

Cadinol, a sesquiterpene alcohol, has demonstrated notable antimicrobial properties in various preclinical studies, particularly against bacterial pathogens. Its mechanism of action is multifaceted, involving disruption of bacterial cellular structures and interference with essential metabolic processes.

Antibacterial Mechanisms of Action

The antibacterial effects of this compound and essential oils containing it are attributed to several key mechanisms targeting bacterial cells. These mechanisms often involve interactions with the bacterial cell wall and membrane, leading to a cascade of detrimental effects.

Cell Wall and Membrane Disruption

Essential oils and their components, including sesquiterpenes like this compound, are known to target the bacterial cell wall and cytoplasmic membrane. This interaction can lead to permeabilization of the membrane, causing the loss of essential intracellular components such as ions, nucleic acids, and proteins. spandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.netoup.com The lipophilic nature of these compounds allows them to penetrate the bacterial cell wall and interact with cytoplasmic membrane proteins, contributing to ion loss. nih.gov This disruption can induce lipid partitioning within bacterial cell membranes, potentially leading to cell lysis and the release of cell contents. nih.gov Studies utilizing scanning electron microscopy (SEM) have revealed significant morphological alterations in bacterial cells treated with essential oils containing this compound, including disruption of the cell wall structure and swelling of the cells. oup.combdpsjournal.org

Alteration of Membrane Potential and Proton Pump Collapse

A critical mechanism involves the reduction of the bacterial membrane potential and the collapse of the proton pump. spandidos-publications.comspandidos-publications.comnih.govmdpi.comencyclopedia.pub This disruption of the proton motive force is a consequence of the interaction of lipophilic compounds with the cell membrane, which affects the transport of substances across the membrane. bdpsjournal.orgresearchgate.net The dissipation of the membrane potential and the collapse of the proton pump impair essential cellular functions that rely on the electrochemical gradient across the membrane. researchgate.netms-editions.cl

ATP Pool Depletion

Following the disruption of membrane integrity and the collapse of the proton pump, the depletion of the intracellular ATP pool can occur. spandidos-publications.comspandidos-publications.comnih.govmdpi.comencyclopedia.pub ATP is vital for numerous cellular processes, including active transport and energy metabolism. oup.com The loss of membrane integrity can lead to the leakage of intracellular ATP, while the impaired proton motive force can affect ATP synthesis. oup.comnih.gov This depletion of energy resources significantly contributes to the inhibition of bacterial growth and ultimately cell death. nih.govmdpi.com

Modulation of Bacterial Enzymatic Systems

Altered bacterial enzymatic systems represent another possible antibacterial mechanism of essential oils and their components. nih.gov While the specific enzymatic targets of this compound may vary depending on the bacterial species, disruption of metabolic pathways and inhibition of key enzymes can occur. researchgate.netmdpi.com For instance, some compounds can affect the hexose (B10828440) monophosphate (HMP) pathway and decrease the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PHD). researchgate.net Inhibition of P-type ATPases has also been reported as a mechanism by which essential oil components can disrupt intracellular physiological metabolism. researchgate.net

Structure-Activity Relationships in Antimicrobial Efficacy

Data Tables

Antifungal Mechanisms and Spectrum of Activity

α-Cadinol has demonstrated antifungal activity against a range of plant pathogenic fungi. Studies have shown that α-cadinol can strongly inhibit the growth of fungi such as Rhizoctonia solani and Fusarium oxysporum, with low IC50 values nchu.edu.tw. It has also been reported to completely inhibit the growth of wood-rot fungi, including Coriolus versicolor and Laetiporus sulphureus, at a concentration of 100 µg/mL nchu.edu.twresearchgate.net. This suggests a broad spectrum of antifungal activity for α-cadinol against plant pathogens nchu.edu.tw. The antifungal activity of cadinane (B1243036) skeletal sesquiterpenoids, including α-cadinol, has been linked to their molecular configuration, specifically the presence of an equatorial hydroxyl group at C-9 and a trans configuration at the ring junction, which appears to contribute to stronger antifungal effects researchgate.net. Essential oils containing α-cadinol have also shown moderate inhibitory effects on Candida species nih.govnih.gov.

Antiparasitic Research

Preclinical research has investigated the effects of T-cadinol on the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Trypanosoma cruzi Activity and Mitochondrial Impairment

T-Cadinol has shown in vitro activity against T. cruzi, demonstrating inhibitory effects on both trypomastigote and amastigote forms of the parasite. IC50 values of 18 µM for trypomastigotes and 15 µM for amastigotes have been established for T-cadinol isolated from Casearia sylvestris. researchgate.netnih.govusp.brnih.govmedchemexpress.comfrontiersin.org. Investigations into the mechanism of action suggest that T-cadinol induces mitochondrial impairment in T. cruzi parasites researchgate.netnih.govusp.brnih.govmedchemexpress.comfrontiersin.orgfrontiersin.orgdntb.gov.uadntb.gov.uaresearchgate.net. This impairment results in a hyperpolarization of the mitochondrial membrane potential researchgate.netnih.govusp.brnih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Effects on Reactive Oxygen Species (ROS) Levels in Parasites

Studies on T. cruzi treated with T-cadinol have observed decreased levels of reactive oxygen species (ROS) researchgate.netnih.govusp.brnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. This reduction in ROS levels is associated with the mitochondrial impairment induced by T-cadinol in the parasite researchgate.netnih.govusp.brnih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Absence of Direct Plasma Membrane Permeability or Intracellular Calcium Alterations in Parasites

Research indicates that T-cadinol does not directly affect the plasma membrane permeability of T. cruzi parasites researchgate.netnih.govusp.brnih.govfrontiersin.orgfrontiersin.orgdntb.gov.uaresearchgate.net. Furthermore, no alterations in intracellular calcium (Ca²⁺) levels were observed in T. cruzi following treatment with T-cadinol researchgate.netnih.govusp.brnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. These findings suggest that the antiparasitic activity of T-cadinol against T. cruzi is not mediated by direct plasma membrane damage or changes in intracellular calcium concentration, but rather through its effects on mitochondrial function researchgate.netnih.govusp.brnih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Anticancer Research (Preclinical in vitro and in vivo animal models)

This compound isomers and essential oils containing them have been evaluated for their potential anticancer properties in preclinical in vitro and in vivo models.

Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

α-Cadinol and essential oils containing it have demonstrated cytotoxic and antiproliferative effects in various human cancer cell lines. Essential oils containing α-cadinol have shown cytotoxicity against liver (HepG2), breast (MCF7), and lung (A549) cancer cell lines researchgate.net. Specifically, α-cadinol has been reported to exhibit selective potent cytotoxicity in breast adenocarcinoma cells (MCF7) with an IC50 value of 18.0 µg/mL researchgate.net. Essential oils containing α-cadinol have also shown antiproliferative activity against other cancer cell lines, including glioma (U251), melanoma (UACC-62), ovarian-resistant (NC1-ADR/RES), prostate (PC03), ovarian (OVCAR-3), colon (HT-29), and leukemia (K562) cells scielo.br. Another study reported that an essential oil containing α-cadinol as a major constituent exhibited potent in vitro cytotoxic properties on HeLa (cervical cancer), Caco-2 (colon cancer), and BJAB (Burkitt's lymphoma) cell lines nih.gov. α-Cadinol separated from Taiwania cryptomerioides heartwood has also exhibited antiproliferative activity on human colon adenocarcinoma cells nih.gov. Essential oils containing α-cadinol have shown dose-dependent inhibition of proliferation in various cancer cell lines, including A549 (human lung cancer adenocarcinoma), MDA-MB-231 (triple-negative breast cancer cell line), T47 (human breast cancer cell line), and EMT6/P (mouse mammary sarcoma cell line) pensoft.net.

Here is a table summarizing some reported cytotoxic activities of α-Cadinol and essential oils containing it:

| Compound/Essential Oil Source | Cancer Cell Line | Activity Type | IC50 Value | Reference |

| α-Cadinol | MCF7 (Breast) | Cytotoxicity | 18.0 µg/mL | researchgate.net |

| Essential oil (Casearia lasiophylla) | UACC-62 (Melanoma) | Antiproliferative | 7.30 µg/mL (TGI) | scielo.br |

| Essential oil (Casearia lasiophylla) | K562 (Leukemia) | Antiproliferative | 7.56 µg/mL (TGI) | scielo.br |

| Essential oil (Anthemis palestina) | HeLa (Cervical) | Cytotoxicity | 32 µg/mL (LD50) | nih.gov |

| Essential oil (Anthemis palestina) | BJAB (Burkitt's lymphoma) | Cytotoxicity | 57 µg/mL (LD50) | nih.gov |

| Essential oil (Anthemis palestina) | Caco-2 (Colon) | Cytotoxicity | 61 µg/mL (LD50) | nih.gov |

| Essential oil (Chiliadenus iphionoides) | EMT6 (Mouse Mammary Sarcoma) | Cytotoxicity | 0.03 ± 0.03 mg/mL | pensoft.net |

| Essential oil (Chiliadenus iphionoides) | T47 (Human Breast) | Cytotoxicity | 0.08 ± 0.009 mg/mL | pensoft.net |

Note: TGI (Total Growth Inhibition) and LD50 (Lethal Dose 50%) are indicators of antiproliferative/cytotoxic activity.

Mechanisms of Programmed Cell Death Induction

Programmed cell death, or apoptosis, is a crucial process for maintaining tissue homeostasis and eliminating damaged or harmful cells. Dysregulation of apoptosis is implicated in various diseases, including cancer. Preclinical research has investigated the ability of this compound to induce apoptosis and the underlying mechanisms involved.

Apoptosis Pathway Activation

Studies suggest that this compound may induce apoptosis through the activation of caspase-dependent pathways. For instance, δ-cadinene, a related compound, has been shown to induce caspase-dependent apoptosis in ovarian cancer cells, characterized by cell shrinkage, chromatin condensation, and nuclear membrane rupture. researchgate.net This activation can involve a cascade of events, where initiator caspases (like caspase 8 and 9) activate executioner caspases (like caspase 3, 6, and 7), which then cleave vital cellular substrates, leading to cell death. actaorthop.orgscielo.org While direct evidence for this compound specifically activating these caspases is still being explored, the activity of related cadinene compounds provides a basis for investigation.

DNA Fragmentation

DNA fragmentation is a hallmark of apoptosis, resulting from the activation of endonucleases that cleave nuclear DNA into characteristic fragments. actaorthop.orgmdpi.com While one study on a triterpenoid, lupeol, mentions DNA fragmentation-independent mechanisms in the context of amyloid beta-induced neuronal effects dntb.gov.ua, research specifically detailing this compound's direct induction of DNA fragmentation in preclinical models is limited in the provided search results. However, the induction of apoptosis pathways by related compounds researchgate.net suggests this could be a downstream effect warranting further investigation for this compound. DNA fragmentation can be detected using techniques like TUNEL and Comet assays. mdpi.comvitafertilidad.com

Cell Cycle Arrest Induction and Related Molecular Events

Cell cycle arrest is a mechanism that halts cell proliferation, often in response to cellular damage or stress, to allow for repair or to prevent the replication of damaged cells. Preclinical studies indicate that this compound or related compounds can induce cell cycle arrest. For example, δ-cadinene has been reported to induce cell cycle arrest in the sub-G1 phase in ovarian cancer cells. researchgate.net Another study involving a Syzygium guineense leaf fraction containing α-cadinol showed arrest of leukemia cells at the G2/M and S phases of the cell cycle. researchgate.net Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs), and their inhibition can lead to cell cycle arrest. mdpi.com Molecular events related to cell cycle arrest can involve the modulation of proteins that control the transition between different phases of the cell cycle.

Molecular Target Identification and Binding Studies

Identifying the specific molecular targets that this compound interacts with is crucial for understanding its mechanisms of action. Preclinical studies, including computational approaches like molecular docking, have begun to shed light on potential targets.

Interactions with Oncogenic Proteins (e.g., BRCA1, BRCA2, EGFR, STAT3, IL-6, BCL2)

Molecular docking studies have explored the potential binding affinity of T-cadinol, a form of this compound, with several core fatigue-related targets, some of which are also implicated in cancer, including BCL2, EGFR, IL-6, and STAT3. researchgate.netnih.govplos.org These studies suggest strong binding affinity between T-cadinol and targets like EGFR, IL-6, and STAT3, indicating potential interactions. researchgate.netnih.govplos.org Specifically, hydrogen bond analysis showed consistent interactions between T-cadinol and key residues in EGFR (Thr-790), ALB (Arg-222), and IL-6 (Arg-104), suggesting stable binding. researchgate.netnih.govplos.org BCL2 is an anti-apoptotic protein, and its modulation is relevant to programmed cell death. researchgate.net EGFR and STAT3 are involved in cell growth, proliferation, and survival pathways, and their aberrant activation is common in cancer. researchgate.netfrontiersin.org IL-6 is a cytokine involved in inflammatory responses and has been linked to cancer progression and fatigue. researchgate.netscience.gov While these computational studies suggest potential interactions, further in vitro and in vivo validation is necessary to confirm these findings and explore their therapeutic implications. researchgate.netnih.govplos.org There is limited information in the provided results regarding direct interactions of this compound with BRCA1 or BRCA2.

Involvement of Signaling Pathways (e.g., PI3K-Akt, MAPK, NF-κB)

Preclinical investigations suggest that this compound and related compounds may influence several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. The PI3K-Akt pathway is frequently dysregulated in cancer and plays a role in cell survival and proliferation. nih.govfrontiersin.orgnih.gov The MAPK pathway is another crucial signaling cascade that regulates cell differentiation, proliferation, apoptosis, and stress responses, and its activation is common in cancer. frontiersin.orgmdpi.comnih.gov The NF-κB pathway is involved in inflammatory responses and can promote cancer cell proliferation, survival, and metastasis. d-nb.infofrontiersin.org

While direct evidence for this compound's specific effects on these pathways is emerging, related compounds and studies provide context. For instance, α-pinene, another compound found in essential oils, has been reported to exert anti-inflammatory effects through the suppression of MAPK and NF-κB pathways. d-nb.infomdpi.com Curcumin has been shown to attenuate PI3K/Akt phosphorylation and NF-κB activation in inflammatory responses. d-nb.info A study on 2β-hydroxy-δ-cadinol, a related compound, indicated neuroprotective effects against amyloid β-induced neuronal apoptosis potentially involving the PI3K/AKT/NF-κB signaling pathway. researchgate.net Furthermore, α-cadinol has shown potential anti-inflammatory properties by inhibiting NO production in LPS-induced macrophages, a process often linked to NF-κB activation. mdpi.com These findings suggest that this compound may exert its biological effects, including those related to apoptosis and cell cycle arrest, through the modulation of these complex signaling networks.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein openaccessjournals.com. This method allows researchers to explore potential interactions between a ligand and its target, providing insights into binding mechanisms and energetics openaccessjournals.com. Molecular dynamics (MD) simulations complement docking studies by simulating the dynamic behavior of molecular systems over time, treating all entities, including the ligand and protein, as flexible mdpi.comfrontiersin.org. MD simulations provide near-realistic insights into a compound's behavior within a biological target and can be used to scrutinize the stability of protein-ligand complexes mdpi.comresearchgate.net.

Studies have employed molecular docking to investigate the potential interactions of this compound isomers with various protein targets. For instance, molecular docking of α-cadinol with the 5A8K protein has been visualized to show docking surface pocket poses, docking interactions at the surface, and 3D protein-ligand interactions, highlighting interactions with specific amino acid residues researchgate.net. T-cadinol has also been investigated using molecular docking and dynamics simulations to understand its interactions with various target proteins, including those related to fatigue, such as ALB, BCL2, EGFR, IL-6, and STAT3 plos.org. These studies have shown that T-cadinol exhibits strong binding affinity to these targets, predominantly through hydrophobic contacts, with hydrogen bonding contributing to binding stability plos.org. MD simulations have further validated the stability of these interactions over time plos.org. Molecular docking studies have also been conducted to assess the potential inhibitory activity of this compound against enzymes like alpha-amylase and alpha-glucosidase chemicalpapers.com.

Antioxidant Research

Antioxidant research on this compound focuses on its ability to counteract oxidative stress, a process implicated in various diseases. This involves evaluating its capacity to scavenge free radicals, reduce oxidizing substances, and potentially inhibit pro-oxidant enzymes.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

Free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are widely used spectrophotometric methods to determine the antioxidant activity of compounds mdpi.comcabidigitallibrary.org. These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it mdpi.comcabidigitallibrary.org.

Studies have demonstrated the free radical scavenging capabilities of essential oils containing this compound isomers. For example, essential oil from Ipomoea carnea, containing tau-cadinol and α-cadinol as major compounds, showed significant DPPH and ABTS radical scavenging abilities researchgate.net. Essential oil from Mentha longifolia, containing α-cadinol, also exhibited excellent antioxidant activity in DPPH and ABTS assays nih.gov. Similarly, essential oil from Melissa officinalis subsp. officinalis, with α-cadinol as a component, demonstrated good antioxidant activity in ABTS and DPPH free-radical scavenging assays mdpi.com.

Data from these studies often report IC50 values, representing the concentration of the sample required to inhibit 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

| Essential Oil Source | Major this compound Isomer(s) | Assay | IC50 Value | Citation |

| Ipomoea carnea | tau-cadinol, α-cadinol | DPPH | 33.69 mg L⁻¹ | researchgate.net |

| Ipomoea carnea | tau-cadinol, α-cadinol | ABTS | 40.86 mg L⁻¹ | researchgate.net |

| Mentha longifolia | α-cadinol | DPPH | 1.49 ± 0.00 µg/mL | nih.gov |

| Mentha longifolia | α-cadinol | ABTS | 0.051 ± 0.06 µg/mL | nih.gov |

| Melissa officinalis subsp. officinalis | α-cadinol | ABTS | 1.225 ± 0.011 μg/mL | mdpi.com |

| Melissa officinalis subsp. officinalis | α-cadinol | DPPH | 14.015 ± 0.027 μg/mL | mdpi.com |

| Cymbopogon winterianus leaves | alpha-cadinol (B1244880) | DPPH | Very strong activity (< 50 µg/mL) | nih.gov |

| Cymbopogon nardus leaves | alpha-cadinol | ABTS | Highest activity among tested | nih.gov |

Reducing Power and Total Antioxidant Capacity

Reducing power assays evaluate the ability of an antioxidant to reduce a substrate, typically a metal ion, which serves as an indicator of its electron-donating capacity core.ac.uk. Total antioxidant capacity (TAC) assays measure the cumulative antioxidant potential of a sample, considering the effects of all the antioxidants present mdpi.com.

Research on essential oils containing this compound has included the assessment of reducing power and total antioxidant capacity. Essential oil from Mentha longifolia, containing α-cadinol, showed a reducing power with an EC50 value of 0.80 ± 0.01 µg/mL and a total antioxidant capacity of 315.53 ± 0.01 mg AAE/mL of EO nih.gov. Total antioxidant parameters, including TAC and ferric reducing power (FRP), have been evaluated for essential oils using coulometric titration methods mdpi.com.

In silico Prediction of Antioxidant Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidoreductase)

In silico methods, such as molecular docking, can be used to predict the potential inhibitory activity of compounds against enzymes involved in oxidative stress, such as xanthine oxidoreductase. Xanthine oxidoreductase is an enzyme that can generate reactive oxygen species, and its inhibition is a target for reducing oxidative stress etflin.comnih.gov.

Molecular docking studies have explored the potential of this compound isomers to inhibit xanthine oxidoreductase. T-cadinol has shown promising docking scores against xanthine oxidoreductase, suggesting potential inhibitory activity mdpi.comresearchgate.net. In one study, T-cadinol exhibited a better docking score against xanthine oxidoreductase than ascorbic acid mdpi.com. The interactions observed in docking studies include hydrogen bonds and hydrophobic interactions with specific amino acid residues in the enzyme's binding site researchgate.net.

Anti-Inflammatory Research

Inflammation is a complex biological response involving various cellular and molecular mechanisms mdpi.com. Research into the anti-inflammatory properties of this compound focuses on its ability to modulate these processes.

Cellular and Molecular Mechanisms of Inflammation Modulation

Inflammation involves a cascade of events mediated by various signaling pathways and the release of pro-inflammatory mediators mdpi.com. Modulating these pathways can offer therapeutic benefits in inflammatory conditions mdpi.com. Key signaling molecules and transcription factors, such as NF-κB and AP-1, play crucial roles in regulating inflammatory responses nih.gov.

Studies have indicated that this compound isomers may possess anti-inflammatory properties by influencing cellular and molecular mechanisms. Essential oils containing α-cadinol and τ-cadinol have shown anti-inflammatory activities, such as suppressing nitric oxide (NO) production in LPS-stimulated macrophages tandfonline.com. NO is a key mediator of inflammation, and its reduction can indicate an anti-inflammatory effect tandfonline.com. Specifically, α-cadinol and T-cadinol were found to be responsible for the inhibitory activity on NO production in certain essential oil types tandfonline.com. The mechanisms of anti-inflammatory compounds often involve the inhibition of cell membrane receptors, interference with signaling pathways, and inhibition of transcriptional factors like NF-κB researchgate.net.

Other Investigational Biological Activities

Beyond widely studied effects, preclinical research has investigated other potential biological activities of this compound, including hepatoprotective, smooth muscle relaxing, inhibition of intestinal hypersecretion, and acaricidal properties.

Hepatoprotective Effects

Studies suggest that α-cadinol may possess hepatoprotective properties wikipedia.org. While the precise mechanisms are still under investigation, research on plant extracts containing α-cadinol, such as Calendula officinalis and Lippia javanica, which have demonstrated hepatoprotective effects in preclinical models, indicates a potential link between these plants' constituents and liver protection mdpi.comals-journal.comsci-hub.se. These effects in plant extracts are sometimes attributed to their antioxidant and anti-inflammatory properties mdpi.commdpi.comals-journal.comsci-hub.se.

Smooth Muscle Relaxing Effects

T-cadinol has been reported to exhibit muscle-relaxing effects researchgate.net. Preclinical studies on plant extracts containing this compound isomers, such as those from Achillea nobilis, have shown antispasmodic properties and the ability to induce relaxation in smooth muscle tissues mdpi.comscielo.br. The mechanisms may involve direct action on smooth muscle cells or modulation of calcium channels, independent of muscarinic receptor antagonism mdpi.com.

Inhibition of Intestinal Hypersecretion

T-cadinol has also been noted for its ability to reduce intestinal hypersecretion researchgate.net. Research on T-cadinol isolated from the resin of Commiphora guidottii has documented this inhibitory effect, particularly in the context of cholera toxin-induced hypersecretion in preclinical models nih.govnih.gov.

Acaricidal Properties

α-Cadinol has demonstrated acaricidal activity researchgate.net. Studies on essential oils containing α-cadinol, such as those from Cyperus rotundus and Mentha longifolia, have shown insecticidal and acaricidal properties against various pests, including mites and mosquitoes nih.govresearchgate.netresearchgate.net. The mechanism may involve effects on the nervous system of the mites, potentially through the inhibition of enzymes like acetylcholinesterase (AChE) researchgate.net.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Cadinol Isomers

Total synthesis provides a route to access specific this compound isomers and their analogs, enabling the production of compounds that may be difficult or uneconomical to obtain from natural sources. Approaches to the cadinane (B1243036) skeleton often involve the construction of the decalin ring system with precise control over relative and absolute stereochemistry.

One strategy for the synthesis of cadinane sesquiterpenes, including trihydroxycadinane isomers, utilizes (R)-carvone as a starting material. This approach employs key steps such as ring-closing metathesis (RCM) and a modified allylic diazene (B1210634) rearrangement to construct the desired carbon framework researchgate.netresearchgate.net. An enantioselective synthesis of cadinanes has also been developed using a Mukaiyama-Michael reaction starting from R-(-)- or S-(+)-carvone, providing a direct route to the cadinane skeleton researchgate.net. This method has been applied to the enantioselective synthesis of 1,9-cadinadien-3-one and 4-methoxy-1,9-cadinadien-3-one researchgate.net.

Another synthetic route to muurolane-type sesquiterpenes, which share structural similarities with cadinols, also starts from (R)-carvone and involves allylic diazene rearrangement and ring-closing metathesis researchgate.net.

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic approaches combine chemical transformations with enzymatic reactions to leverage the high selectivity and efficiency of enzymes, particularly for creating chiral centers. While direct chemo-enzymatic total synthesis of this compound isomers is not extensively detailed in the provided snippets, the use of enzymes in the synthesis of related terpenes and chiral compounds suggests potential applications in this compound synthesis.

Enzymes, such as lipases, have been employed in enantioselective transformations relevant to terpene synthesis, such as the resolution of chiral alcohols diva-portal.orgresearchgate.net. For instance, Pseudomonas cepacia lipase (B570770) (PCL) has been used for the enantioselective acylation of primary 2-methylalcohols diva-portal.org. Chemo-enzymatic strategies have been successfully applied to the synthesis of other complex molecules, including macrocyclic peptides and polyketides, utilizing enzymes like thioesterases beilstein-journals.org. The integration of chemical and enzymatic steps is a growing area in total synthesis, offering advantages in terms of selectivity and milder reaction conditions beilstein-journals.orgresearchgate.net. The biosynthesis of cyclopropane-containing metabolites in nature often involves enzymatic cationic cyclopropanation, a transformation that has been explored in biomimetic chemo-enzymatic synthesis of compounds like 6,8-cycloeudesmanes acs.org.

Microbial systems, such as engineered Escherichia coli, are being explored as whole-cell production hosts for the biosynthesis of sesquiterpenes, including (+)-δ-cadinol researchgate.net. This approach involves the expression of terpene synthases responsible for the cyclization of farnesyl diphosphate (B83284) to the desired sesquiterpene skeleton researchgate.net.

Semi-Synthesis and Structural Modification for Enhanced Bioactivity

Semi-synthesis involves using naturally occurring this compound isomers or related terpenes as starting materials for chemical modifications to create derivatives with potentially enhanced biological activities or altered properties. This approach can be more efficient than total synthesis for generating a library of analogs.

Oxidations of α-cadinol, T-cadinol, T-muurolol, and δ-cadinol using selenium dioxide have been shown to yield corresponding ketols and diols researchgate.net. These modifications can introduce new functional groups and alter the stereochemical landscape of the molecules. Studies have investigated the antifungal properties of compounds synthesized from T-cadinol, T-muurolol, and α-cadinol, demonstrating that structural modifications can influence biological activity researchgate.net. For example, α-cadinol itself showed strong antifungal activity against certain wood-decay fungi researchgate.net.

Semi-synthetic derivatives of related sesquiterpenes, such as α-zingiberene and E-caryophyllene isolated from Casearia sylvestris, have shown cytotoxic potential against tumor cell lines and activity against Leishmania amazonensis frontiersin.org. While these examples are not directly about this compound, they illustrate the potential of semi-synthesis to generate bioactive compounds from natural terpene scaffolds. Structural amendment of phytocompounds like α-cadinol, such as adding sulphonate or sulphamate groups, has been suggested as a strategy to make them more suitable for preclinical investigations for conditions like Alzheimer's disease ebi.ac.uk.

Stereocontrolled Synthesis and Chiral Resolution Techniques

Controlling the stereochemistry is paramount in the synthesis of this compound isomers due to their multiple chiral centers and the impact of stereochemistry on biological activity. Stereocontrolled synthesis aims to create specific stereoisomers selectively, while chiral resolution techniques separate existing mixtures of stereoisomers.

Stereoselective total synthesis approaches, such as those utilizing (R)-carvone and employing reactions like RCM and allylic diazene rearrangement, inherently control the stereochemistry of the cadinane skeleton researchgate.netresearchgate.net. Enantioselective reactions, such as the Mukaiyama-Michael reaction with chiral carvone (B1668592) derivatives, are also employed to establish the absolute configuration of stereocenters researchgate.net.

Organocatalytic approaches have been used in the synthesis of cadinols and their stereoisomers. A tandem Mannich/intramolecular Diels-Alder reaction sequence, catalyzed by an organocatalyst, has been shown to produce a mixture of cadinols, which was useful for assigning the structures and stereochemistry of natural this compound isomers beilstein-journals.org. Enantioselective Michael additions catalyzed by chiral organocatalysts can define the stereochemistry at specific positions, such as the isopropyl-bearing carbon (C-4 in the final products) beilstein-journals.org.

Chiral resolution, often employing enzymatic methods, can be used to separate racemic mixtures of intermediates or final products, providing access to enantiomerically pure this compound isomers diva-portal.orgresearchgate.net. Lipase-catalyzed transesterification reactions are a common method for kinetic resolution of chiral alcohols diva-portal.orgresearchgate.net.

The synthesis of amorph-4-en-10β-ol, a this compound-type sesquiterpene, has been achieved through a short synthesis utilizing an organocatalytic approach, leading to a mixture of cadinols that aided in the structural assignment of natural isomers and their stereoisomers beilstein-journals.org. This work also demonstrated access to both enantiomers of the target compounds starting from enantioselective reactions beilstein-journals.org.

Advanced Analytical Methods for Cadinol Quantification and Characterization in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the analysis of volatile compounds like cadinol isomers, which are prevalent in essential oils. youtube.com The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column, after which the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.

In the analysis of plant extracts, GC-MS has been successfully employed to identify and quantify this compound isomers as major constituents. For instance, τ-cadinol was identified as a major component (21.44%) in the essential oil of Syzygium cumini leaves. researchgate.net Similarly, epi-α-cadinol has been reported as a major constituent in the essential oil of Schinus molle leaves from certain geographical locations. nih.gov In a study on maize, GC-MS was used to detect τ-cadinol, with its identity confirmed by comparing its retention time and mass spectrum against a pure standard that had been authenticated by NMR analysis. researchgate.net

For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. This technique uses a triple quadrupole mass spectrometer to perform two stages of mass analysis. The first quadrupole selects a specific parent ion for the target analyte (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second mass analyzer then monitors for a specific, characteristic fragment ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and lowers detection limits. mdpi.com The optimization of a GC-MS/MS method involves adjusting the oven temperature gradient for efficient separation and selecting specific MRM transitions (one quantifier and at least one qualifier ion) for each analyte to ensure specificity. youtube.com

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Injection Technique | Split/Splitless or Headspace | Introduces the volatile sample into the system. Headspace is used for analyzing volatiles from a solid or liquid matrix without injecting the non-volatile components. youtube.com |

| Column | DB-WAX or TG-5MS fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates individual compounds from the mixture based on polarity and boiling point. mdpi.com |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Transports the sample through the column. mdpi.com |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 240°C) | Controls the elution of compounds by systematically increasing the column temperature. youtube.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules in a reproducible manner, creating a characteristic mass spectrum. mdpi.com |

| MS Analyzer | Single Quadrupole or Triple Quadrupole (for MS/MS) | Separates ions based on their mass-to-charge ratio. Triple quadrupole offers higher selectivity. mdpi.com |

High-Performance Liquid Chromatography (HPLC) and LC-MS

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of non-volatile, thermally labile, or higher molecular weight compounds. nih.gov For sesquiterpenes like this compound, which are semi-volatile, both techniques can be applicable, but HPLC, particularly Reverse-Phase HPLC (RP-HPLC), offers an alternative separation mechanism based on polarity. nih.gov

HPLC separates compounds by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). rsc.org Detection is often performed using a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, which provides limited structural information. nih.govrsc.org

To overcome this limitation, HPLC is often coupled with a mass spectrometer (LC-MS). rsc.org LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. rsc.org This "hyphenated" technique is a cornerstone of modern analytical chemistry and metabolomics. nih.govnih.gov Electrospray Ionization (ESI) is a common interface that generates ions from the liquid phase before they enter the mass spectrometer. rsc.org LC-MS/MS further enhances selectivity and is considered more successful than HPLC for measuring analytes at low concentrations. mdpi.com For terpenes, which can be challenging to analyze by GC due to thermal degradation or the need for derivatization (especially for acidic forms), LC-MS provides a powerful alternative. nih.gov

| Feature | GC-MS/MS | HPLC / LC-MS |

|---|---|---|

| Analyte Suitability | Volatile and thermally stable compounds | Non-volatile and thermally labile compounds; broader range of analytes. nih.gov |

| Sample Derivatization | May be required for polar or non-volatile compounds | Generally not required, avoiding extra sample preparation steps. nih.gov |

| Separation Principle | Boiling point and column interaction | Polarity, size, or charge, depending on the column and mobile phase. rsc.org |

| Typical Mobile Phase | Inert gas (e.g., Helium) | Liquid solvent mixture (e.g., water/acetonitrile). nih.gov |

| Key Advantage | Excellent separation for complex volatile mixtures (e.g., essential oils). youtube.com | Versatility for a wide range of compounds, including acidic forms, without heat. nih.govrsc.org |

Analytical Method Validation for Assay Determination

To ensure that an analytical method for this compound quantification is reliable, accurate, and reproducible, it must be validated. amsbiopharma.com Method validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from the International Council for Harmonisation (ICH). europa.eufda.govich.orgeuropa.eu The validation process demonstrates that the analytical procedure is suitable for its intended purpose. amsbiopharma.com

Key validation parameters include:

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.comeuropa.eu In chromatography, this is often demonstrated by achieving baseline resolution between the analyte peak and other peaks. europa.eu

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (R²) is close to 1.000. nih.gov

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For an assay, the typical range is 80% to 120% of the expected concentration.

Accuracy : The closeness of the test results obtained by the method to the true value. ich.org It is often assessed using a reference material or by spiking the sample matrix with a known quantity of the analyte and is expressed as percent recovery. ich.orgslideshare.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is evaluated at two levels:

Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision (Inter-day precision) : Variation within the same laboratory, but on different days, with different analysts, or on different equipment. ich.org Precision is typically expressed as the relative standard deviation (RSD). amsbiopharma.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net

| Parameter | Definition | Common Acceptance Criterion (for Assay) |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. amsbiopharma.com | Peak purity and resolution from other components. |

| Linearity | Direct correlation between concentration and signal. amsbiopharma.com | Correlation coefficient (R²) > 0.99. nih.gov |

| Accuracy | Closeness of results to the true value. amsbiopharma.com | Typically 98.0% - 102.0% recovery. |

| Precision (RSD) | Agreement among repeated measurements. ich.org | RSD ≤ 2%. amsbiopharma.com |

| Range | Concentration interval where the method is accurate, precise, and linear. ich.org | 80% - 120% of the nominal concentration. |

Spectroscopic Techniques for Purity and Identity Confirmation

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for confirming the structural identity and purity of a compound.

Advanced NMR applications for quantitative analysis